molecular formula C8H5BrClNO B12876232 2-(Bromomethyl)-6-chlorobenzo[d]oxazole

2-(Bromomethyl)-6-chlorobenzo[d]oxazole

Cat. No.: B12876232
M. Wt: 246.49 g/mol
InChI Key: AXWZNCIGNWDLHU-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-6-chlorobenzo[d]oxazole is a heterocyclic compound that contains both bromine and chlorine atoms attached to a benzoxazole ring. Benzoxazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-(Bromomethyl)-6-chlorobenzo[d]oxazole involves the bromination of 6-chlorobenzo[d]oxazole. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like carbon tetrachloride or chloroform. The reaction is carried out under reflux conditions to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-6-chlorobenzo[d]oxazole can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group or other reduced forms.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

    Nucleophilic Substitution: Products include azido, thiocyanato, or methoxy derivatives of the original compound.

    Oxidation: Oxidized products may include oxides or hydroxylated derivatives.

    Reduction: Reduced products include methyl derivatives or other hydrogenated forms.

Scientific Research Applications

2-(Bromomethyl)-6-chlorobenzo[d]oxazole has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, including antimicrobial and anticancer agents.

    Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.

    Material Science: It is used in the development of novel materials with specific electronic or optical properties.

    Chemical Synthesis: The compound serves as a building block for the synthesis of more complex heterocyclic compounds.

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-6-chlorobenzo[d]oxazole depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or binding to particular receptors. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to inhibition or modification of their function.

Comparison with Similar Compounds

Similar Compounds

    2-(Chloromethyl)-6-chlorobenzo[d]oxazole: Similar structure but with a chloromethyl group instead of a bromomethyl group.

    2-(Bromomethyl)-5-chlorobenzo[d]oxazole: Similar structure but with the bromomethyl group at a different position.

    2-(Bromomethyl)-6-fluorobenzo[d]oxazole: Similar structure but with a fluorine atom instead of chlorine.

Uniqueness

2-(Bromomethyl)-6-chlorobenzo[d]oxazole is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and biological activity. The specific positioning of these atoms on the benzoxazole ring can also affect its chemical properties and interactions with other molecules.

Properties

IUPAC Name

2-(bromomethyl)-6-chloro-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClNO/c9-4-8-11-6-2-1-5(10)3-7(6)12-8/h1-3H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXWZNCIGNWDLHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)OC(=N2)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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